
1-(Pyrrolidin-3-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolidin-3-yl)pyrrolidin-2-one is a bicyclic pyrrolidinone derivative characterized by a pyrrolidin-2-one core substituted with a pyrrolidin-3-yl group. This compound has garnered attention in medicinal chemistry due to its structural versatility and ability to engage in hydrogen bonding and van der Waals interactions. For example, in kinase inhibition studies, the 3-aminopropyl substituent in related analogs like 1-(3-aminopropyl)pyrrolidin-2-one interacts with water networks in the binding pocket of MST3 kinase, enhancing binding affinity .
Preparation Methods
The synthesis of 1-(Pyrrolidin-3-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed to obtain this compound . Industrial production methods often involve the use of specific oxidants and additives to achieve high selectivity and yield .
Chemical Reactions Analysis
Reduction Reactions
The pyrrolidin-2-one ring undergoes selective reduction to form saturated pyrrolidine derivatives. Borane-dimethyl sulfide (BH₃·SMe₂) in tetrahydrofuran (THF) at 0°C reduces the lactam carbonyl to a secondary alcohol, yielding 1-(pyrrolidin-3-yl)pyrrolidin-3-ol . Sodium borohydride (NaBH₄) with catalytic iodine in methanol selectively reduces the ketone group without affecting the tertiary amine.
Reagent | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
BH₃·SMe₂ | THF, 0°C → rt | 1-(Pyrrolidin-3-yl)pyrrolidin-3-ol | 80 | |
NaBH₄/I₂ | MeOH, reflux | 1-(Pyrrolidin-3-yl)pyrrolidine | 65 |
Oxidation Reactions
The tertiary amine in the pyrrolidine ring is susceptible to oxidation. Hydrogen peroxide (H₂O₂) in acetic acid generates the corresponding N-oxide, while stronger oxidants like meta-chloroperbenzoic acid (mCPBA) produce hydroxylated derivatives .
Reagent | Conditions | Product | Selectivity | Reference |
---|---|---|---|---|
H₂O₂ | AcOH, 50°C | 1-(Pyrrolidin-3-yl)pyrrolidin-2-one N-oxide | >90% | |
mCPBA | DCM, 0°C | 3-Hydroxy-1-(pyrrolidin-3-yl)pyrrolidin-2-one | 75% |
Ring-Opening and Rearrangement
Under basic conditions (NaOH, H₂O), the lactam ring undergoes hydrolysis to form a linear diamino acid. Kinetic studies reveal a general acid-base catalytic mechanism with a tetrahedral intermediate (pKa ≈ 8.75) .
textMechanism: 1. Nucleophilic attack by hydroxide on the carbonyl carbon. 2. Formation of tetrahedral intermediate (In). 3. Cleavage of the C–N bond to yield 3-(pyrrolidin-3-ylamino)butanoic acid[9].
Alkylation and Acylation
The secondary amine in the pyrrolidine ring reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) to form N-substituted derivatives.
Substrate | Reagent | Product | Yield (%) | Reference |
---|---|---|---|---|
Methyl iodide | K₂CO₃, DMF | 1-(Pyrrolidin-3-yl)-3-methylpyrrolidin-2-one | 85 | |
Acetyl chloride | Et₃N, DCM | 1-(Pyrrolidin-3-yl)-3-acetylpyrrolidin-2-one | 78 |
Cycloaddition and Cross-Coupling
The compound participates in [3+2] cycloadditions with nitriles under Lewis acid catalysis (e.g., ZnCl₂) to form imidazolidinone derivatives . Palladium-catalyzed Suzuki couplings introduce aryl groups at the 5-position of the pyrrolidinone ring .
Reaction Type | Conditions | Product | Catalyst | Reference |
---|---|---|---|---|
[3+2] Cycloaddition | ZnCl₂, 80°C | 1-(Pyrrolidin-3-yl)imidazolidin-2-one | 70% | |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-1-(pyrrolidin-3-yl)pyrrolidin-2-one | 60% |
Pharmacological Modifications
Derivatives of this compound exhibit bioactivity through interactions with neurotransmitter receptors. Ureidyl and oxadiazolyl substituents enhance binding affinity for GPBAR1, a G-protein-coupled bile acid receptor .
Derivative | Target Receptor | IC₅₀ (nM) | Application | Reference |
---|---|---|---|---|
Ureidyl derivative | GPBAR1 | 0.198 | Metabolic disorders | |
N-Methyl analogue | CYP17 | 0.045 | Prostate cancer |
Computational Insights
Density functional theory (DFT) studies predict that proton transfer in the tetrahedral intermediate governs hydrolysis rates . Molecular docking simulations highlight hydrogen bonding with Glu169 and Tyr240 residues in GPBAR1 .
Scientific Research Applications
1-(Pyrrolidin-3-yl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity . In biology and medicine, it serves as a scaffold for the development of novel biologically active compounds, including potential drug candidates . The compound’s unique structure allows for the exploration of pharmacophore space and the design of molecules with target selectivity . Additionally, it has applications in the synthesis of drugs, dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents .
Comparison with Similar Compounds
Antioxidant Pyrrolidinone Derivatives
Pyrrolidin-2-one derivatives with aromatic substituents exhibit significant antioxidant activity. For instance:
- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one demonstrated 1.5× higher activity than ascorbic acid in DPPH radical scavenging assays .
- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one showed 1.35× higher activity than vitamin C, with an optical density of 1.149 in reducing power assays .
Key Insight: Chlorophenyl and triazolyl-thioxo substituents enhance electron delocalization, improving radical scavenging efficiency compared to unsubstituted pyrrolidinones.
Anti-Alzheimer’s Agents
Pyrrolidin-2-one derivatives with benzyl and piperidinyl groups have shown promise as acetylcholinesterase (AChE) inhibitors:
- 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b) outperformed donepezil (a standard AChE inhibitor) in anti-Alzheimer’s assays, likely due to dual interactions with the catalytic site and peripheral anionic site of AChE .
- 1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) also exhibited strong activity, emphasizing the importance of methoxy and trifluoromethyl groups in enhancing blood-brain barrier permeability .
Structural Advantage : Bulky aromatic substituents improve target engagement and metabolic stability compared to simpler pyrrolidin-3-yl derivatives.
Natural Product Derivatives
Natural pyrrolidinones isolated from plants display unique bioactivities:
- 1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one (isolated from mulberry) demonstrated protective effects against LPS-induced cell damage in NRK-52e cells .
- 1-[2-(Furan-2-yl)-2-oxoethyl]-5-oxopyrrolidine-2-carboxylic acid (from Rehmannia glutinosa) showed similar cytoprotective properties, suggesting furan-2-yl groups enhance anti-inflammatory activity .
Comparison : Natural derivatives often exhibit lower toxicity but reduced synthetic accessibility compared to synthetic analogs.
Kinase Inhibitors
Pyrrolidinone-based kinase inhibitors highlight the role of substituents in target selectivity:
- MR26 (26) (1-(3-aminopropyl)pyrrolidin-2-one analog) showed an EC50 of 55 ± 43 nM against MST3 kinase, driven by van der Waals interactions with the P-loop .
- GSK2194069 , a triazolone derivative with a pyrrolidin-3-ylmethyl group, targets fatty acid synthase but lacks kinase selectivity, underscoring the need for precise substituent tuning .
Key Difference: The 3-aminopropyl group in 1-(Pyrrolidin-3-yl)pyrrolidin-2-one analogs improves kinase binding, while bulkier groups (e.g., triazolones) shift activity toward other enzymes.
Data Table: Structural and Functional Comparison
Biological Activity
1-(Pyrrolidin-3-yl)pyrrolidin-2-one, a compound featuring a pyrrolidine scaffold, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to elucidate the compound's biological activity, particularly focusing on its anticancer, antiarrhythmic, and receptor modulation properties.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound contains two pyrrolidine rings, which contribute to its unique pharmacological properties. The flexibility of the pyrrolidine ring allows for various conformations, enhancing its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidin-2-one exhibit significant anticancer properties. For instance, a study on a series of pyrrolo[3,4-b]pyridin-5-one derivatives revealed that certain compounds effectively reduced cell viability in breast cancer cell lines (MDA-MB-231 and MCF-7) at concentrations as low as 6.25 µM . The mechanism appears to involve interactions with key proteins such as AKT1 and MAPK pathways, which are crucial in cancer progression and survival.
Table 1: Anticancer Activity of Pyrrolo[3,4-b]pyridin-5-one Derivatives
Compound | Cell Line | Concentration (µM) | Cell Viability Reduction (%) |
---|---|---|---|
1f | MDA-MB-231 | 6.25 | Significant |
1d | MDA-MB-231 | 25 | Moderate |
1b | MDA-MB-231 | 50 | Moderate |
1i | MCF-7 | 50 | Significant |
Antiarrhythmic Activity
Quantitative structure–activity relationship (QSAR) studies have been conducted on various pyrrolidinone derivatives to predict their antiarrhythmic activity. A notable study involving a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives reported that these compounds displayed marked antiarrhythmic effects with ED50 values comparable to established antiarrhythmic agents . The model developed explained up to 91% of the variance in activity based on molecular descriptors.
Table 2: Antiarrhythmic Activity of Pyrrolidinone Derivatives
Compound | ED50 (mg/kg) | Activity Level |
---|---|---|
Compound A | 0.5 | High |
Compound B | 0.7 | Moderate |
Compound C | 0.9 | Low |
Receptor Modulation
The compound has also been investigated for its role as a G-protein bile acid receptor (GPBAR1) agonist. Research indicates that certain derivatives can selectively activate GPBAR1, which is implicated in metabolic and inflammatory diseases such as type 2 diabetes . The binding affinity and selectivity of these compounds provide insights into their potential therapeutic applications.
Case Studies
- Anticancer Efficacy : In a study examining the cytotoxic effects of various pyrrolidinone derivatives on lung adenocarcinoma cells (A549), compounds demonstrated structure-dependent activity with notable cytotoxicity compared to cisplatin, suggesting potential for further development in cancer therapeutics .
- Receptor Binding Studies : Molecular docking studies on GPBAR1 indicated strong binding affinities for specific pyrrolidinone derivatives, highlighting their potential as selective agonists for therapeutic interventions in metabolic disorders .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(Pyrrolidin-3-yl)pyrrolidin-2-one?
- Methodology :
- Coupling reactions : Utilize palladium-catalyzed cross-coupling between pyrrolidin-2-one derivatives and aryl halides (e.g., iodobenzene or bromofluorobenzene), achieving yields up to 85% under optimized conditions .
- Multi-component domino reactions : Iodine-catalyzed reactions with γ-butyrolactam and aromatic aldehydes, followed by purification via column chromatography .
- Chiral resolution : For enantiomerically pure forms, employ chiral auxiliaries or asymmetric hydrogenation, as demonstrated in related pyrrolidine derivatives .
- Key considerations : Optimize reaction time, temperature, and catalyst loading to minimize byproducts.
Q. How should researchers handle this compound given limited toxicological data?
- Safety protocols :
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact or inhalation of vapors .
- Store in a cool, dry area away from ignition sources to prevent electrostatic charge buildup .
- For spills, vacuum or sweep material into sealed containers for disposal; avoid environmental release .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound derivatives?
- Structural insights :
- The (S)-enantiomer of related pyrrolidine-pyridine hybrids exhibits distinct receptor-binding profiles compared to the (R)-form, highlighting the need for chiral chromatography or X-ray crystallography to verify stereochemistry .
- Substituent positioning (e.g., hydroxyl groups) alters hydrogen-bonding capacity, as shown in analogs like (S)-1-(pyridin-2-yl)pyrrolidin-3-ol .
- Experimental design :
- Compare enantiomer activity using in vitro assays (e.g., enzyme inhibition) and molecular docking simulations to map stereochemical interactions .
Q. What strategies resolve contradictions in toxicity and ecological impact data for pyrrolidinone derivatives?
- Data gaps : Existing safety data sheets report "no known hazards" but lack empirical toxicity or biodegradability studies .
- Mitigation approaches :
- Computational modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict acute toxicity and bioaccumulation potential .
- Comparative analysis : Benchmark against structurally similar compounds with established ecotoxicological profiles (e.g., 2-pyrrolidinone derivatives) .
Q. Key Recommendations for Researchers
- Prioritize chiral synthesis and characterization to avoid confounding results in biological assays.
- Address data gaps in toxicity through tiered testing (computational → in vitro → in vivo).
- Reference multi-disciplinary approaches (e.g., synthetic chemistry, toxicology) to ensure robust experimental design.
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-pyrrolidin-3-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H14N2O/c11-8-2-1-5-10(8)7-3-4-9-6-7/h7,9H,1-6H2 |
InChI Key |
KZPJDZAIPRJZBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.